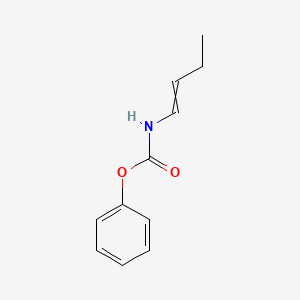

Phenyl but-1-en-1-ylcarbamate

Description

Phenylephrine hydrochloride (PE) is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. It functions by constricting blood vessels, thereby reducing mucosal edema and congestion. Analytical methods for PE quantification are critical for pharmaceutical quality control, and the compound’s chemical reactivity (e.g., coupling with diazonium salts to form azo dyes) underpins many spectrophotometric detection strategies .

Properties

CAS No. |

88309-44-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

phenyl N-but-1-enylcarbamate |

InChI |

InChI=1S/C11H13NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h3-9H,2H2,1H3,(H,12,13) |

InChI Key |

OFJSQRGVEVBTMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CNC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl but-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with but-1-en-1-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into simpler carbamate structures.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different carbamate compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Phenyl but-1-en-1-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate derivatives.

Biology: Researchers utilize this compound to study enzyme-catalyzed reactions involving carbamates.

Industry: this compound is employed in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison of Analytical Methods for PE and Structurally/Functionally Similar Compounds

PE shares structural and functional similarities with other adrenergic amines, such as ephedrine , chlorpheniramine , and pseudoephedrine . Below, we compare analytical approaches for PE against methods used for these compounds, focusing on sensitivity, accuracy, and practicality.

Spectrophotometric Methods

- PE with 2-Aminobenzothiazole (ABT): PE reacts with diazotized ABT in alkaline media to form a stable azo dye (λmax = 510 nm, ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹). The method exhibits linearity at 0.4–10 ppm, with relative standard deviation (RSD) <3.09% and recovery rates of 99.69–101.07% . Comparison with Ephedrine: Ephedrine analysis often employs derivatization with dinitrophenyl groups, yielding lower sensitivity (ε ~10³ L·mol⁻¹·cm⁻¹) and requiring additional purification steps . Comparison with Chlorpheniramine: Chlorpheniramine is typically analyzed via HPLC due to its lower reactivity in colorimetric assays. PE’s azo-dye method offers comparable sensitivity without chromatographic separation .

Chromatographic Methods

- HPLC for PE in Multi-Component Formulations: PE is quantified alongside acetaminophen and chlorpheniramine using reverse-phase HPLC (RSD <2%) . This method outperforms capillary electrophoresis (CE) in robustness for dissolution testing . Comparison with Pseudoephedrine: Pseudoephedrine requires ion-pair chromatography due to its polar nature, whereas PE’s aromatic structure allows simpler C18 column separation .

Flow Injection Analysis (FIA)

- FIA with Chemiluminescence Detection:

PE detection limits reach 0.1 µg/mL using chemiluminescence, surpassing spectrophotometry in sensitivity but requiring specialized instrumentation .

Key Data Tables

Table 1: Performance Metrics of Spectrophotometric Methods for PE vs. Similar Compounds

Table 2: Interference Tolerance in PE Analysis

| Interference Substance | Tolerance Limit (µg) | Effect on PE Recovery |

|---|---|---|

| Glucose | ≤1000 | No significant change |

| Lactose | ≤1000 | No significant change |

| Starch | ≤1000 | No significant change |

Method Validation and Comparative Advantages

- Specificity: PE’s azo-dye method exhibits high selectivity, tolerating common excipients (e.g., glucose, starch) at 20-fold excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.